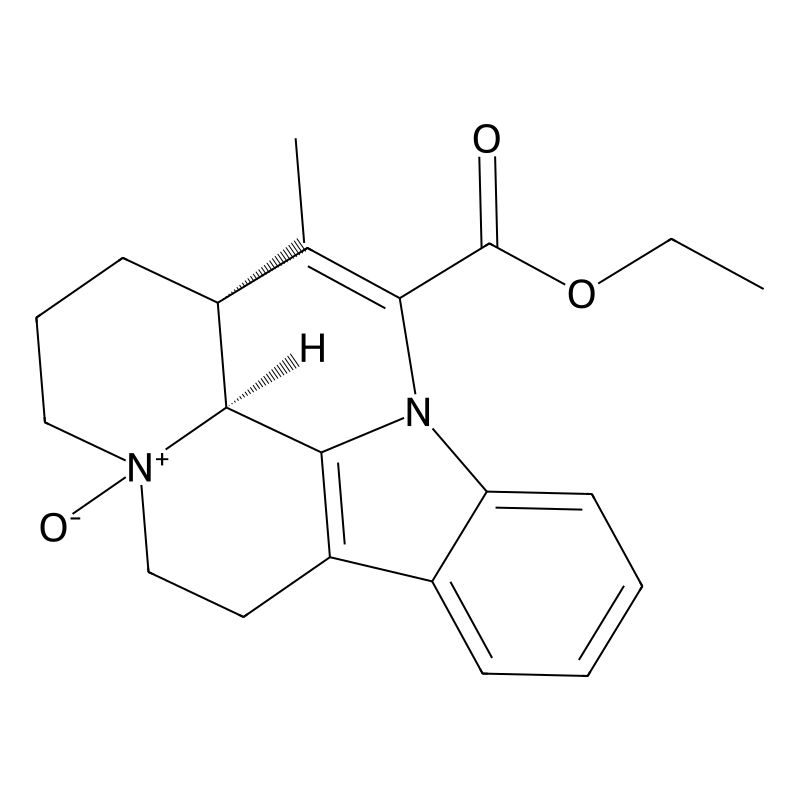

Vinpocetine N-Oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vinpocetine N-Oxide discovery and origin

Vinpocetine: Foundational Information

The table below summarizes key technical data on Vinpocetine, which could be relevant for anticipating the properties or synthesis of its N-oxide derivative.

| Property | Description |

|---|---|

| IUPAC Name | (3α,16α)-Eburnamenine-14-carboxylic acid ethyl ester [1] |

| Chemical Formula | C₂₂H₂₆N₂O₂ [1] |

| Molecular Weight | 350.462 g·mol⁻¹ [1] |

| Origin & Synthesis | Semi-synthetic derivative of vincamine, an alkaloid from Vinca minor (lesser periwinkle) [2] [3] [1]. |

| Primary Metabolite | Apovincaminic acid (formed via hydrolysis of the ester group) [2]. The "N-Oxide" suggests oxidation on a nitrogen atom, a different metabolic pathway. |

| Aqueous Solubility | Poor [2] |

| Analytical Method (2024) | Electrooxidation on a glassy carbon electrode; irreversible oxidation peak at +1.0 V (vs. Ag/AgCl); method applicable to pharmaceutical formulations [4]. |

Experimental Protocol for Vinpocetine Analysis

While a protocol for Vinpocetine N-Oxide is unavailable, a recent study details a modern electrochemical method for Vinpocetine analysis, which could be adapted [4].

- Sensing Platform: Modification-free Glassy Carbon Electrode (GCE).

- Technique: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

- Supporting Electrolyte: Optimized phosphate buffer.

- Key Findings:

- An irreversible oxidation peak was observed at +1.0 V (vs. Ag/AgCl).

- The electrochemical reaction was pH-dependent, indicating proton involvement.

- Density Functional Theory (DFT) was used to optimize molecular geometry and calculate Fukui functions, helping to elucidate the electrooxidation mechanism.

- Analytical Performance:

- Linear Range: 0.20 to 12.8 mg L⁻¹

- Theoretical LOD: 0.07 mg L⁻¹

- Validation: The method showed high selectivity against common excipients and yielded recovery rates of 95.5%. Results showed no significant difference from the standard HPLC-DAD method.

Proposed Research Workflow for a Novel Metabolite

Based on the available information, the following workflow outlines a logical approach to discover and characterize this compound. The diagram below visualizes this proposed multi-stage process.

This workflow proposes a pathway from initial hypothesis to full characterization of this compound.

Insights and Moving Forward

The absence of direct data on this compound in the current literature suggests it may be a novel or poorly characterized compound. Your research could fill a significant gap. The well-documented anti-inflammatory effects of Vinpocetine, primarily through IKK inhibition and suppression of the NF-κB pathway [3], provide a strong rationale to investigate whether an N-oxide metabolite contributes to or modulates this activity.

To advance your research, I suggest:

- Exploring Specialized Databases: Search in-depth in scientific databases like SciFinder, Reaxys, or PubChem for any pre-existing, obscure references.

- Designing Metabolite Studies: The experimental protocol and workflow provided can serve as a starting point for designing your own metabolism studies to detect and identify this specific compound.

References

Vinpocetine N-Oxide in vivo formation and metabolism

Established Primary Metabolic Pathway

The consensus across multiple studies is that vinpocetine undergoes rapid and extensive metabolism, primarily through hydrolysis. Its main and active metabolite is apovincaminic acid (AVA), formed by de-esterification [1] [2] [3].

The table below summarizes the key characteristics of this primary metabolite:

| Parameter | Description of Apovincaminic Acid (AVA) |

|---|---|

| Identity | Main, active metabolite of vinpocetine [2] [4]. |

| Formation | Formed via de-esterification (hydrolysis) of the parent vinpocetine compound [1] [4]. |

| Analytical Detection | Quantified in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection [2]. |

| Pharmacokinetic Modeling | Population pharmacokinetic (PopPK) models have been developed for AVA based on clinical studies [2]. |

The following diagram illustrates this primary metabolic pathway and the associated research focus:

Research Focus and Methodology

Recent scientific inquiry has centered on apovincaminic acid (AVA). A 2023 study proposed a population pharmacokinetic (PopPK) model for AVA to optimize dosing for vinpocetine's potential new applications [2].

The experimental protocol for studying AVA typically involves:

- Study Design: Open, crossover studies in healthy volunteers receiving single doses of different vinpocetine formulations [2].

- Sample Collection: Plasma samples collected at various time points after dosing (e.g., from 0.25 to 10 hours) [2].

- Analytical Method: Using validated High-Performance Liquid Chromatography (HPLC) to identify and quantify AVA concentrations in plasma [2].

- Data Modeling: Performing population PK analysis using a non-linear mixed-effect modeling approach to characterize AVA exposure [2].

How to Proceed Further

The absence of "Vinpocetine N-Oxide" in the current findings suggests it is not a major or well-characterized metabolite. To deepen your investigation, you could:

- Consult Specialized Databases: Search in-depth metabolic and analytical data repositories.

- Review Metabolite Profiling Studies: Look for full papers on vinpocetine's metabolic profile that might mention minor pathways.

- Explore Synthetic Chemistry Literature: Research on vinpocetine derivative synthesis may provide insights into potential oxidative metabolites.

References

- 1. Uses, Benefits & Dosage Vinpocetine [drugs.com]

- 2. Clinical Pharmacology of Vinpocetine : Properties Revisited and... [pmc.ncbi.nlm.nih.gov]

- 3. of Pharmacokinetics and its main metabolite... vinpocetine [link.springer.com]

- 4. 6 Vinpocetine Benefits + How It Works & Side Effects - SelfDecode... [supplements.selfdecode.com]

Known Vinpocetine Pharmacokinetics at a Glance

The table below summarizes the key pharmacokinetic parameters of vinpocetine and its main active metabolite, apovincaminic acid (AVA), based on available literature [1] [2] [3].

| Parameter | Vinpocetine | Apovincaminic Acid (AVA) |

|---|---|---|

| Bioavailability | ~60% (with food); ~7% (fasting) [4] | Information scarce; active metabolite [1] |

| Time to Peak Plasma Concentration (T~max~) | ~1 hour [4] | Not fully characterized [1] |

| Plasma Half-Life (T~½~) | 1 - 4 hours [2] [4] | Not fully characterized [1] |

| Protein Binding | Information not available in search results | Information not available in search results |

| Volume of Distribution | Information not available in search results | Information not available in search results |

| Primary Route of Metabolism | Extensive hepatic metabolism [4] | Formed from vinpocetine via de-esterification [1] |

| Primary Route of Elimination | Renal excretion of metabolites [4] | Renal excretion [4] |

| Active Metabolites | Apovincaminic Acid (AVA) [1] | - |

Metabolic Pathway and Experimental Context

Vinpocetine undergoes rapid and extensive metabolism in the body. The primary and active metabolite is apovincaminic acid (AVA), which is formed through a de-esterification process [1]. Vinpocetine N-Oxide would represent a different, secondary metabolic pathway, likely involving oxidation by hepatic enzymes, but specific data on this compound is absent from the available literature.

Key Experimental Methodologies for Pharmacokinetic Analysis

Research into vinpocetine's pharmacokinetics often employs these technical methods:

- Population Pharmacokinetic (PopPK) Modeling: A 2023 study used a non-linear mixed-effect modeling approach in software like Monolix to characterize AVA exposure after administering different vinpocetine formulations. This method helps understand variability in drug response across a population [1].

- High-Performance Liquid Chromatography (HPLC): A specific HPLC method was developed and validated to identify and quantify AVA concentrations in human plasma, with a reported linear range of 5–300 ng/mL [1].

- Positron Emission Tomography (PET): Studies using radiolabeled vinpocetine have confirmed that it crosses the blood-brain barrier and is preferentially taken up by brain regions like the thalamus, basal ganglia, and neocortex [4] [5].

Interpretation and Research Implications

The lack of data on this compound indicates it is likely a minor metabolite or one that has not been a primary focus of pharmacokinetic studies, which have centered on AVA [1]. For a complete profile, dedicated studies would be needed to:

- Confirm Metabolite Identity: Use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to detect and characterize the N-oxide metabolite in plasma and urine samples.

- Quantify Exposure: If detected, establish a validated bioanalytical method to determine its concentration-time profile and calculate standard PK parameters.

- Assess Activity: Determine if this compound contributes to the pharmacological effects of vinpocetine or is an inactive elimination product.

References

- 1. Clinical Pharmacology of Vinpocetine : Properties Revisited and... [pmc.ncbi.nlm.nih.gov]

- 2. Uses, Benefits & Dosage Vinpocetine [drugs.com]

- 3. The anti-inflammatory properties of vinpocetine mediates its... [journal-inflammation.biomedcentral.com]

- 4. : a smart drug and a smart nutrient: a review | international... Vinpocetine [ijpsr.com]

- 5. sciencedirect.com/topics/neuroscience/ vinpocetine [sciencedirect.com]

Vinpocetine N-Oxide blood-brain barrier permeability

Vinpocetine's BBB Permeability and CNS Distribution

Vinpocetine, the parent molecule, is well-established to cross the blood-brain barrier effectively.

- Evidence of Brain Penetration: Multiple studies, including positron emission tomography (PET) scans in humans and animals, confirm that vinpocetine enters the brain after administration [1] [2] [3].

- Heterogeneous Distribution: The uptake is not uniform; vinpocetine shows preferential accumulation in specific brain regions, including the thalamus, putamen, basal ganglia, and visual cortex [2] [3].

- Mechanism of Action: Its ability to cross the BBB is attributed to its high lipophilicity [4].

The table below summarizes the key pharmacokinetic and BBB permeability data for vinpocetine:

| Property | Description/Value | Citation |

|---|---|---|

| BBB Permeability | Crosses the BBB; confirmed by PET scan | [1] [2] [3] |

| Regional Distribution | Preferentially accumulates in thalamus, putamen, basal ganglia, visual cortex | [2] [3] |

| Lipophilicity | High (an indole alkaloid with high lipid solubility) | [4] |

| Oral Bioavailability | ~60-100% (with food); ~6.7% (fasting) | [5] [2] [6] |

| Elimination Half-life | 1 - 2 hours (oral) | [7] [2] [6] |

Research Gaps and Proposed Experimental Pathways

The absence of data on Vinpocetine N-Oxide indicates a genuine gap in the current scientific literature. Your research could focus on characterizing this specific metabolite. The following diagram outlines a potential experimental workflow to investigate its properties.

A proposed workflow for evaluating the blood-brain barrier permeability of this compound.

Based on established protocols for vinpocetine and similar compounds, here are detailed methodologies for key experiments:

1. In Vitro BBB Models

- Model System: Use a well-characterized cell-based model like hCMEC/D3 (human cerebral microvascular endothelial cells) or a co-culture with astrocytes. Grow cells on Transwell inserts until a tight monolayer forms (typically confirmed by Transendothelial Electrical Resistance, TEER, >200 Ω×cm²) [8].

- Permeability Assay: Add this compound to the apical (donor) compartment. Collect samples from the basolateral (receiver) compartment at timed intervals (e.g., 15, 30, 60, 90 min).

- Quantification: Analyze samples using LC-MS/MS to determine the apparent permeability coefficient (Papp). Compare the value directly to vinpocetine and a known high-permeability standard [8].

2. In Vivo Distribution Studies

- Animal Model & Dosing: Administer a single dose of this compound (e.g., IV or oral) to rodents. Include a group pre-dosed with a P-glycoprotein inhibitor to assess if the compound is a substrate for this efflux transporter.

- Sample Collection & Analysis: At predetermined time points, collect plasma and perfuse the brain to remove blood. Homogenize the brain tissue and perform liquid-liquid extraction.

- Bioanalysis: Use a validated LC-MS/MS method to quantify the concentration of this compound in both plasma and brain homogenate.

- Data Calculation: Calculate the Brain-to-Plasma Ratio (Kp) using the formula:

Kp = (Total drug concentration in brain) / (Total drug concentration in plasma). A Kp > 0.3 generally suggests good brain penetration [8].

3. Analytical Method Development (LC-MS/MS)

- Chromatography: Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). The mobile phase should be a gradient of water and acetonitrile, both containing 0.1% formic acid, to achieve optimal separation.

- Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode. Identify the precursor ion for this compound ([M+H]+) and optimize the source conditions. Select two or three specific fragment ions for Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity for quantification [4].

Key Considerations for Your Research

When designing your study, please consider the following factors derived from the pharmacology of vinpocetine:

- Impact of Metabolism: Vinpocetine is extensively metabolized in the liver, primarily to apovincaminic acid [2] [4]. The formation and potential BBB permeability of this compound, likely another metabolite, should be investigated in the context of this metabolic pathway.

- Novel Delivery Systems: Recent research shows that vinpocetine-derived ionizable-lipidoid nanoparticles (VIP) can significantly enhance the brain delivery of nucleic acid drugs by regulating cerebral blood flow [8]. This strategy could be adapted to improve the delivery of the N-oxide metabolite if its native permeability is low.

References

- 1. An update on Vinpocetine : New discoveries and clinical implications... [pmc.ncbi.nlm.nih.gov]

- 2. : a smart drug and a smart nutrient: a review | international... Vinpocetine [ijpsr.com]

- 3. sciencedirect.com/topics/neuroscience/ vinpocetine [sciencedirect.com]

- 4. Synthesis and pharmacological activity of vinpocetine derivatives... [pubs.rsc.org]

- 5. and Ischemic Stroke | IntechOpen Vinpocetine [intechopen.com]

- 6. Uses, Benefits & Dosage Vinpocetine [drugs.com]

- 7. The anti-inflammatory properties of vinpocetine mediates its... [journal-inflammation.biomedcentral.com]

- 8. Regulation of cerebral blood flow boosts precise brain targeting of... [nature.com]

Vinpocetine N-Oxide molecular targets and mechanism of action

Molecular Targets and Mechanisms of Vinpocetine

Vinpocetine is a multi-target agent with several well-characterized mechanisms of action. The table below summarizes its key molecular targets and associated quantitative data [1] [2] [3].

| Molecular Target | IC₅₀ / Affinity | Primary Biological Effect | Experimental Evidence |

|---|

| PDE1 (Phosphodiesterase 1) | PDE1A/1B: 8-20 µM PDE1C: 40-50 µM | Increases cGMP; promotes cerebral vasodilation, modulates neuronal excitability [1]. | In vitro enzyme assays using purified PDE1 isozymes [1]. | | IKK (IκB kinase) | ≈ 17 µM (IC₅₀) Ki (IKKβ): 0.78 µM [2] | Inhibits NF-κB signaling; reduces expression of pro-inflammatory cytokines and adhesion molecules [1] [4]. | In vitro kinase assays; observed inhibition of TNF-α induced NF-κB activation in vascular cells (SMCs, ECs) [1] [4]. | | Voltage-gated Na⁺ channels | 10-50 µM (IC₅₀) | Blocks Na⁺ channels; provides neuroprotection by reducing neuronal excitability during ischemia [1] [3]. | Patch-clamp electrophysiology in neuronal cells [1]. | | Ca²⁺ channels | N/A (functional antagonist) | Reduces Ca²⁺ influx; prevents calcium overload and excitotoxicity [4] [3]. | Indirect measurement via modulation of intracellular calcium levels in neuronal models [3]. |

The following diagram illustrates the primary anti-inflammatory mechanism of Vinpocetine via the NF-κB pathway, which is a key mechanism implicated in its therapeutic potential for atherosclerosis and other inflammatory conditions [1] [4].

Experimental Protocol: Assessing Anti-inflammatory Mechanism

For researchers aiming to verify the central anti-inflammatory mechanism shown above, the following in vitro protocol provides a detailed methodology [1] [4].

Objective: To confirm that Vinpocetine inhibits NF-κB activation by directly targeting the IKK complex in cultured vascular cells (e.g., Human Aortic Smooth Muscle Cells - HASMCs).

Key Procedures:

- Cell Stimulation: Pre-treat HASMCs with a range of Vinpocetine concentrations (e.g., 1-50 µM) for 2 hours, followed by stimulation with a pro-inflammatory agent such as oxidized LDL (ox-LDL, 50 µg/mL) or TNF-α (10 ng/mL) for 30 minutes to 4 hours.

- IKK Kinase Activity Assay: Lyse cells and immunoprecipitate the IKK complex. Perform an in vitro kinase assay using purified recombinant IκBα as a substrate. Detect phosphorylated IκBα via immunoblotting with an anti-phospho-IκBα antibody. A decrease in IκBα phosphorylation in Vinpocetine-treated groups indicates IKK inhibition.

- Western Blot Analysis: Analyze whole cell lysates by Western blot to monitor:

- Degradation of total IκBα protein.

- Nuclear translocation of NF-κB (p65 subunit) via fractionation.

- Expression of downstream targets (e.g., VCAM-1, MCP-1).

- Functional Assays: Validate the functional outcome by measuring monocyte adhesion to the treated HASMC monolayer, which is expected to decrease with Vinpocetine treatment.

Research Implications and Future Directions

The strong evidence for Vinpocetine's role as an IKK inhibitor and its excellent safety profile make it a promising candidate for drug repurposing, particularly in inflammatory diseases like atherosclerosis [1] [4] [3]. Future research should focus on:

- Utilizing genetic models (e.g., PDE1 or IKK knockout mice) to precisely delineate its mechanisms in specific disease contexts [3].

- Conducting more clinical trials to validate its efficacy in humans for conditions like atherosclerotic cardiovascular disease [3].

References

- 1. An update on Vinpocetine : New discoveries and clinical implications... [pmc.ncbi.nlm.nih.gov]

- 2. : The Next-Gen Brain Enhancer For... | OCTAGONCHEM Vinpocetine [octagonchem.com]

- 3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 4. The anti-inflammatory properties of vinpocetine mediates its... [journal-inflammation.biomedcentral.com]

analytical method for Vinpocetine N-Oxide quantification HPLC

Understanding the Analytical Challenge

Vinpocetine is known to degrade under various stress conditions. While an alkaline-induced degradation product is well-documented [1], a comprehensive impurity profile suggests that Vinpocetine can form multiple degradation products under stress, which may include the N-Oxide derivative [2]. Therefore, a stability-indicating method that can separate Vinpocetine from all its potential impurities is the essential first step toward identifying and quantifying Vinpocetine N-Oxide specifically.

The following workflow outlines the logical process for developing and validating an HPLC method for a degradation product like this compound.

Proposed Adaptable HPLC Methods for Impurity Profiling

The tables below summarize two highly relevant HPLC methods from the literature that are designed to separate Vinpocetine from its degradation products. These can be optimized for this compound.

Table 1: Summary of Adaptable HPLC Conditions

| Parameter | Method 1: Stability-Indicating [2] | Method 2: For Vitamin E & Vinpocetine [1] |

|---|---|---|

| Objective | Quantify Vinpocetine & potential impurities | Simultaneous determination with degradation product |

| Column | Not specified (C18 likely) | C8 column |

| Mobile Phase | Acetonitrile: Phosphate buffer (pH 6.0) (65:35, v/v) | 0.05 M KH₂PO₄ (pH=3) : Methanol (Gradient elution) |

| Flow Rate | 1.7 mL/min | 1.5 mL/min |

| Detection | UV (Wavelength not specified) | UV @ 235 nm |

| Key Feature | Optimized via multiresponse optimization | Separates Vinpocetine from its alkaline-induced degradant |

Table 2: Key Validation Parameters from Literature (Target Goals for N-Oxide Method)

| Validation Parameter | Typical Results for Vinpocetine [3] [4] | Application to N-Oxide Method |

|---|---|---|

| Linearity Range | 2-12 μg/mL to 160-240 μg/mL [3] [4] | Establish range expected for impurity levels |

| Correlation Coeff. (R²) | >0.996 [3] [4] | Should be >0.99 |

| Precision (% RSD) | <2% [5] [4] | Should be <5% for impurities |

| Accuracy (% Recovery) | 98-102% [3] [5] | Establish for N-Oxide standard |

| LOD/LOQ | LOD: 0.07-0.0968 μg/mL [6] [3] | Demonstrate sufficient sensitivity for impurity |

Detailed Experimental Protocol

This protocol is based on the reviewed literature and is intended as a starting point for quantifying this compound.

Instrumentation and Reagents

- HPLC System: HPLC with quaternary or binary pump, auto-sampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

- Data System: Chromatographic data software for acquisition and analysis.

- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm) [3]. A C8 column is also a viable option [1].

- Chemicals: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (KH₂PO₄) or other buffer salts, Orthophosphoric acid, High-purity water.

- Standards: Vinpocetine reference standard. A certified standard of This compound is crucial for accurate method development and validation.

Chromatographic Conditions (A Proposed Starting Point)

- Mobile Phase: Acetonitrile and 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 6.0 with sodium hydroxide or phosphoric acid [2].

- Elution Mode: Isocratic or Gradient. Start with a high proportion of organic phase (e.g., 65:35 Acetonitrile:Buffer) [2]. A gradient method may be necessary for better separation of multiple impurities [1].

- Flow Rate: 1.0 - 1.7 mL/min [2] [3].

- Column Temperature: 25-40°C.

- Detection Wavelength: 235 nm [1] or 280 nm [3]. Use a DAD to confirm the optimal wavelength for this compound.

- Injection Volume: 10-20 µL.

Forced Degradation (Stress Testing) Studies

To generate this compound and other degradants for method development [2] [1]:

- Acid Hydrolysis: Treat Vinpocetine stock solution with 0.1-1 N HCl at room temperature or 60°C for several hours.

- Alkaline Hydrolysis: Treat with 0.1-1 N NaOH. This is particularly relevant as it may promote N-oxide formation [1].

- Oxidative Degradation: Treat with 3-30% Hydrogen peroxide (H₂O₂). This is the most likely condition to generate this compound.

- Photolytic Degradation: Expose the solid drug and solution to UV and visible light as per ICH guidelines.

- Thermal Degradation: Heat the solid drug at 105°C for several hours.

Method Validation

Once a separation is achieved, validate the method for N-Oxide quantification as per ICH Q2(R1) guidelines [2] [3]:

- Specificity: Verify that the N-Oxide peak is baseline separated from Vinpocetine and all other degradation product peaks.

- Linearity: Prepare and analyze a series of N-Oxide standard solutions at different concentrations (e.g., from LOQ to 120% of the specification level).

- Accuracy (Recovery): Perform a standard addition recovery study by spiking known amounts of N-Oxide into a placebo or sample matrix.

- Precision: Determine repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) by analyzing multiple preparations of a single sample.

- LOQ/LOD: Determine the Limit of Quantitation and Limit of Detection, typically based on a signal-to-noise ratio of 10:1 and 3:1, respectively.

Critical Notes for Researchers

- N-Oxide Standard is Essential: The primary challenge will be obtaining or synthesizing a pure This compound standard. Without it, you cannot definitively identify the corresponding peak in a chromatogram or validate the quantitative method.

- Mass Spectrometry Confirmation: For definitive identification of the N-Oxide degradation product, coupling the HPLC system to a Mass Spectrometer (LC-MS) is highly recommended.

- Method Optimization is Key: The conditions above are a starting point. You will likely need to optimize the mobile phase pH, organic modifier ratio, and gradient profile to achieve optimal separation for your specific sample.

References

- 1. Different Chromatographic Methods for the Simultaneous... [link.springer.com]

- 2. of a Validated Stability-Indicating Development for... HPLC Method [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Development and Validation of RP- HPLC Method for... [academia.edu]

- 4. Asian Journal of Pharmaceutical Analysis [ajpaonline.com]

- 5. “Development and validation of rp- hplc estimation of...” method for [jetir.org]

- 6. First report on the electrooxidation of vinpocetine using a modification... [pubs.rsc.org]

Detailed Application Note: LC-MS/MS Analysis of Vinpocetine and Apovincaminic Acid

This protocol is adapted from published methods for the determination of vinpocetine (VP) and its primary metabolite, apovincaminic acid (AVA), in biological matrices using LC-MS/MS [1] [2] [3]. The method is characterized by high sensitivity, specificity, and a rapid run time.

Experimental Protocol

1.1 Materials and Reagents

- Analytes: Vinpocetine (VP) and Apovincaminic Acid (AVA) reference standards.

- Internal Standard (IS): Dimenhydrinate [1] or Phenacetin [2].

- Solvents: HPLC-grade methanol, acetonitrile, and formic acid.

- Water: Deionized water (18.2 MΩ·cm).

- Plasma: Control rat, beagle, or human plasma depending on the study.

1.2 Sample Preparation Procedure (Solid-Liquid Extraction) The following steps are recommended [1]:

- Pipette 50 µL of plasma sample into a microcentrifuge tube.

- Add a known amount of Internal Standard solution (e.g., 20 µL of dimenhydrinate).

- Add 3 mL of chloroform to extract the analytes.

- Vortex mix vigorously for 10 minutes.

- Centrifuge at 3000-4000 rpm for 5 minutes at 4°C.

- Transfer the organic (lower) layer to a new tube.

- Evaporate the organic layer to dryness under a gentle stream of nitrogen at 35°C.

- Reconstitute the dried residue in 100 µL of the LC mobile phase.

- Vortex mix and transfer to an autosampler vial for analysis.

Alternative: Protein Precipitation [2] [3] For a faster preparation, especially for brain tissue homogenates, protein precipitation with methanol (typically 500 µL methanol per 100 µL plasma) can be used, followed by centrifugation and direct injection of the supernatant.

1.3 LC-MS/MS Instrumentation and Conditions The table below consolidates parameters from multiple sources [1] [2] [3].

| Parameter | Setting |

|---|---|

| LC System | UPLC or HPLC System |

| Analytical Column | C18 (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Methanol or Acetonitrile | | Gradient Program | Time (min) -> %B: 0 -> 50%, 2.0 -> 95%, 3.0 -> 95%, 3.1 -> 50%, 3.5 -> 50% | | Flow Rate | 0.20 - 0.40 mL/min | | Injection Volume | 5 - 10 µL | | Run Time | 3.5 - 5.0 min | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive mode | | MRM Transitions | VP: m/z 351.4 → 280.2 AVA: m/z 323.2 → 280.2 IS (Dimenhydrinate): m/z 256.2 → 167.3 IS (Phenacetin): m/z 180.0 → 110.0 | | Data Analysis | Agilent MassHunter, Analyst, or similar software. |

Method Validation Data

The following table summarizes key validation parameters as reported in the literature.

| Validation Parameter | Vinpocetine (VP) | Apovincaminic Acid (AVA) |

|---|---|---|

| Linear Range | 0.1 - 500 ng/mL [1] [3] | 0.103 - 300 ng/mL [1] [2] |

| Correlation Coefficient (r²) | >0.997 [1] | >0.998 [1] |

| Precision (RSD%) | Intra-day & Inter-day < 8.65% [1] | Intra-day & Inter-day < 11.8% [2] |

| Accuracy (RE%) | - | -1.7% to 9.5% [2] |

| Recovery | >80% [3] | >80% [3] |

| LLOQ (Lower Limit of Quantification) | 0.1 ng/mL [3] | 0.103 ng/mL [2] |

Application in Pharmacokinetic and Tissue Distribution Studies

This validated method has been successfully applied in non-clinical studies:

- Plasma Pharmacokinetics: The method was used to study VP pharmacokinetics in rats after intravenous (1 mg/kg) and oral (1 mg/kg) administration, revealing a short half-life and low oral bioavailability [1].

- Brain Distribution: A UPLC-MS/MS study in rats demonstrated that after intragastric administration of VP (4 mg/kg), both VP and AVA distribute unevenly in the brain. The highest concentrations were found in the hypothalamus, striatum, and cortex, with lower levels in the cerebellum and hippocampus. AVA was found to persist in the brain for over 12 hours, despite VP itself being eliminated quickly [2]. The distribution of these compounds across key brain regions is illustrated below.

How to Approach Vinpocetine N-Oxide Analysis

Since a direct method for This compound was not found, you can use the established protocols for VP and AVA as a starting point for method development.

- Synthesize or Source a Reference Standard: The first and most critical step is to obtain a pure chemical standard of this compound. This is essential for optimizing MS parameters and creating a calibration curve.

- Optimize Mass Spectrometry Parameters: Using the reference standard, infuse it directly into the mass spectrometer to determine the optimal precursor ion, product ions, and collision energies for MRM. The relationship between the compounds can guide this process, as shown below.

- Validate the New Method: Once a preliminary method is established, a full validation must be conducted for this compound according to regulatory guidelines (e.g., FDA/EMA), assessing its selectivity, linearity, accuracy, precision, and stability in the plasma matrix.

References

Detailed Protocol: Analysis of Vinpocetine and Potential Metabolites

This protocol is adapted from a validated stability-indicating HPLC method for vinpocetine and its impurities, which can be leveraged for metabolite identification [1].

1. Method Overview A reversed-phase HPLC technique is employed to separate vinpocetine from its potential degradants and metabolites. The method has been optimized using a multiresponse statistical design to ensure robustness for quality control and investigative analysis [1].

2. Materials and Equipment

- HPLC System: Equipped with a diode array detector (DAD) or similar.

- Analytical Column: A C18 column (e.g., Zorbax SB-C18 or equivalent), 150 mm x 4.6 mm, 5 µm particle size [2] [1].

- Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.0) in a ratio of 65:35 (v/v) [1].

- Flow Rate: 1.7 mL/min [1].

- Injection Volume: 10 µL [2].

- Column Temperature: 45°C [2].

- Detection Wavelength: 270 nm (or a wavelength suitable for vinpocetine and its analogs) [1].

- Standards and Samples: Vinpocetine reference standard, apovincaminic acid, and the test samples (e.g., plasma, microsomal incubations).

3. Sample Preparation

- For tablet formulations: Tablets are powdered and dissolved in an appropriate solvent (e.g., methanol), followed by sonication and centrifugation to obtain a clear supernatant [1].

- For biological matrices (e.g., plasma): Protein precipitation is a common and effective technique.

4. Chromatographic Procedure

- Equilibrate the column with the mobile phase until a stable baseline is achieved.

- Inject the prepared samples and standards.

- Monitor the chromatogram for the parent drug (vinpocetine), its known metabolite (apovincaminic acid), and any additional peaks that may correspond to other metabolites like the hypothesized N-Oxide.

5. Identification and Validation

- Identification is performed by comparing the retention times of peaks in the sample chromatogram with those of reference standards.

- The method should be validated for parameters such as specificity, linearity, precision, accuracy, and limit of detection (LOD)/limit of quantification (LOQ) as per ICH guidelines to ensure it is fit for purpose [1].

The workflow below summarizes the key stages of the analytical process:

Key Analytical Parameters from Literature

The table below summarizes specific parameters from published methods for analyzing vinpocetine and its known metabolite, which can serve as a reference.

| Analyte | Matrix | Technique | Key Chromatographic Conditions | Run Time | Source |

|---|---|---|---|---|---|

| Apovincaminic Acid (Metabolite) | Human Plasma | HPLC-MS | Zorbax SB-C18 column; water (0.2% formic acid)/ACN (80:20) | < 3 minutes | [2] |

| Vinpocetine & Impurities | Tablet | Stability-Indicating HPLC | C18 column; Phosphate Buffer (pH 6.0)/ACN (35:65) | Not Specified | [1] |

| Vinpocetine & Apovincaminic Acid | Rat Plasma | LC-MS/MS | C18 column; gradient elution with methanol-water | Not Specified | [3] |

Research Context and Recommendations

- Primary Metabolite is Apovincaminic Acid: Multiple studies confirm that the main metabolite of vinpocetine is apovincaminic acid (AVA), formed by hydrolysis of the ethyl ester group [4] [3] [5]. Research focuses on this compound, and an N-Oxide derivative is not prominently mentioned.

- Advanced Techniques for Identification: For definitive structural identification of unknown metabolites, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard. The methods above can be coupled with MS detection for accurate mass measurement and fragmentation pattern analysis [2] [3].

- Protocol Adaptation: To investigate "Vinpocetine N-Oxide," you can adapt the provided protocol. The critical step would be to use high-resolution mass spectrometry to detect a potential metabolite with a mass increase of +15.9949 Da (addition of an oxygen atom) compared to vinpocetine, and to study its characteristic MS/MS fragmentation.

References

- 1. Development of a Validated Stability-Indicating HPLC Method for... [pubmed.ncbi.nlm.nih.gov]

- 2. New HPLC - MS method for quantitative determination of apovincaminic... [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of vinpocetine and its primary metabolite ... [semanticscholar.org]

- 4. Uses, Benefits & Dosage Vinpocetine [drugs.com]

- 5. Neuroprotective effects of vinpocetine and its major metabolite ... [research.rug.nl]

Comprehensive Application Notes and Protocols on Vinpocetine in Neuroprotection Research

Introduction to Vinpocetine

Vinpocetine (ethyl apovincaminate) is a semi-synthetic derivative of the alkaloid vincamine, which is extracted from the leaves of the lesser periwinkle plant, Vinca minor L. [1] [2]. First synthesized in the late 1960s and marketed in Hungary in 1978 under the trade name Cavinton, it has been used for decades in various countries for the treatment of cerebrovascular disorders and conditions associated with cerebral vascular origin [2] [3] [4]. Although not approved by the FDA for therapeutic use in the United States, it is widely available as a dietary supplement and is the subject of extensive research for its neuroprotective, anti-inflammatory, and antioxidant properties [5] [1] [2].

Its relevance in research is particularly notable in models of neurodegenerative diseases such as Alzheimer's disease (AD), ischemic stroke, and other forms of cerebral ischemia [6] [7] [3]. The compound demonstrates a favorable safety profile and can cross the blood-brain barrier (BBB), making it a compound of significant interest for neuroscience and drug development [4] [8].

Mechanism of Action and Signaling Pathways

Vinpocetine exhibits a multi-target mechanism of action, which contributes to its neuroprotective effects. The key molecular pathways are illustrated in the diagram below and detailed thereafter.

Key Pharmacological Targets

Inhibition of Phosphodiesterase 1 (PDE1): Vinpocetine is a potent and selective inhibitor of the Ca2+/calmodulin-dependent PDE1 enzyme [2] [4]. This inhibition leads to increased intracellular levels of cyclic nucleotides (cAMP and cGMP), resulting in cerebral vasodilation, improved cerebral blood flow, and modulation of neuronal signaling involved in memory and learning [1] [3] [8].

Sodium and Calcium Channel Blockade: Vinpocetine acts as a blocker of voltage-gated sodium channels (NaV), reducing sodium influx into neurons [2] [3] [8]. This subsequently reduces calcium influx through voltage-operated calcium channels (VOCCs). By modulating the flux of these ions, vinpocetine decreases the release of excitatory neurotransmitters, particularly glutamate, thereby protecting neurons from excitotoxicity induced by ischemia or other insults [2] [3].

Anti-inflammatory Action via NF-κB Pathway: A significant mechanism is the anti-inflammatory effect mediated through the inhibition of the NF-κB pathway [5] [4]. Vinpocetine directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα, the inhibitory protein that keeps NF-κB sequestered in the cytoplasm [5]. This inhibition blocks the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and adhesion molecules, which are pivotal in neuroinflammation and atherosclerosis [5].

Antioxidant Effects: Vinpocetine demonstrates reactive oxygen species (ROS) scavenging properties. It inhibits the formation of ROS and lipid peroxidation, thereby reducing oxidative stress—a key contributor to neuronal damage in neurodegenerative diseases and ischemia-reperfusion injury [6] [1].

Quantitative Data Summary

Table 1: Summary of Key Quantitative Findings from Preclinical and Clinical Studies

| Model/Context | Dosage/Concentration | Key Quantitative Outcomes | Citation |

|---|---|---|---|

| In Vitro Oxidative Stress | Not Specified | Efficiently protected cells from ROS attack; protective effect in models of Aβ protein toxicity. | [6] |

| Rat Entorhinal Cortex Lesion (NMDA-induced) | 10 mg/kg (i.p.) | Significantly attenuated behavioral deficits; reduced lesion size and microglia activation. | [7] |

| Chronic Cerebrovascular Dysfunction (Human) | 5 mg, three times daily | Improved vasodilatory effects (right brain) after 3 months; significant improvement in neurological/cognitive scores (P<0.001). | [1] |

| Acute Cerebral Infarct (Human, RCT) | 30 mg IV once daily for 7 days | Significant improvements in daily activity (14 days), and cognitive/neurological function (90 days) (P<0.001). | [1] |

| Cerebral Blood Flow (Human) | 20 mg infusion | Increased cerebral blood flow by 7% in healthy men. | [8] |

| Pharmacokinetics (Human) | 5 mg oral | Peak blood levels: ~64 ng/mL; Half-life: ~1.46 hours. | [8] |

| Bioavailability (Human) | Oral with water | 6.2-6.7%; Increased by 60-100% when taken with a meal. | [8] |

| Brain Uptake (Human/Primate) | IV dose | 3.18-4.27% of dose entered the brain within 2 minutes. | [8] |

Detailed Experimental Protocols

Protocol: In Vivo Assessment in an Excitotoxic Lesion Model

This protocol is adapted from the study by Nyakas et al. (2009) investigating the neuroprotective effects of vinpocetine in a rat model of NMDA-induced excitotoxicity in the entorhinal cortex [7].

1. Animal Model Preparation:

- Use adult male rats (e.g., Sprague-Dawley or Wistar), housed under standard conditions with a 12-hour light/dark cycle.

- Anesthetize the animals and place them in a stereotaxic apparatus.

- Perform bilateral injections of NMDA (e.g., 10-50 nmol in 0.5-1.0 µL phosphate buffer) into the entorhinal cortex using precise stereotaxic coordinates.

2. Drug Treatment Regimen:

- Dissolve vinpocetine in a suitable vehicle (e.g., saline with a minimal amount of DMSO if necessary).

- Administer vinpocetine (10 mg/kg, intraperitoneal) 60 minutes before the NMDA lesion induction.

- Continue administration once daily for 3 consecutive days post-lesion.

3. Behavioral Testing (Starting after drug treatment):

- Novel Object Recognition Test: To assess recognition memory. Calculate a discrimination index.

- Social Discrimination Test: To evaluate social memory.

- Spontaneous Alternation in a Y-Maze: To measure spatial working memory.

- Morris Water Maze: To assess spatial learning and reference memory over several days.

4. Histological and Morphometric Analysis:

- Perfuse animals transcardially with fixative (e.g., 4% paraformaldehyde) after behavioral testing.

- Section brains coronally and process for immunohistochemistry.

- Stain for NeuN (Neuronal Nuclei) to quantify neuronal survival and lesion size.

- Stain for microglial markers (e.g., Iba1 or CD11b) to assess microglial activation around the lesion site.

- Use image analysis software to quantify the lesion volume and the area/density of microglial activation.

Protocol: In Vitro Assessment of Anti-inflammatory Effects

This protocol assesses the effect of vinpocetine on the NF-κB signaling pathway in cultured cells, such as primary macrophages or vascular smooth muscle cells [5].

1. Cell Culture and Treatment:

- Culture relevant cell lines (e.g., THP-1-derived macrophages or primary human monocytes) in appropriate media.

- Pre-treat cells with a range of vinpocetine concentrations (e.g., 1–50 µM) or vehicle control for 1-2 hours.

- Stimulate cells with an NF-κB inducer, such as LPS (100 ng/mL) or oxidized LDL (50-100 µg/mL), for varying time points (e.g., 30 min to 24 hours).

2. Protein Extraction and Western Blot Analysis:

- Lyse cells to extract total protein at different time points post-stimulation.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with the following primary antibodies:

- Phospho-IκBα (Ser32)

- Total IκBα

- Phospho-IKKα/β

- NF-κB p65

- Use appropriate secondary antibodies and develop the blot using a chemiluminescence detection system.

- Expected Outcome: Vinpocetine pre-treatment should reduce the levels of phospho-IKK and phospho-IκBα, and prevent the degradation of total IκBα, leading to reduced nuclear translocation of p65.

3. RNA Extraction and Quantitative RT-PCR:

- Extract total RNA from treated cells.

- Synthesize cDNA and perform qPCR using primers for NF-κB target genes (e.g., TNF-α, IL-6, MCP-1).

- Normalize gene expression to a housekeeping gene (e.g., GAPDH).

- Expected Outcome: Vinpocetine should significantly reduce the mRNA expression of pro-inflammatory cytokines and chemokines induced by LPS or ox-LDL.

Experimental Workflow for Neuroprotection Studies

The following diagram outlines a generalized workflow for evaluating the neuroprotective effects of vinpocetine in a preclinical research setting.

Formulation and Pharmacokinetics

Solubility and Formulation: Vinpocetine is poorly soluble in water but soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone [1] [3]. For in vitro studies, prepare a stock solution in DMSO (e.g., 10-100 mM) and dilute in the assay buffer, ensuring the final DMSO concentration is non-cytotoxic (typically <0.1%). For in vivo studies, it can be suspended in saline with a dispersing agent or dissolved in a suitable solvent for intravenous administration.

Pharmacokinetics in Humans:

- Bioavailability: Approximately 6.7% when taken orally in a fasted state, but increases by 60-100% when taken with a meal [8].

- Peak Plasma Time: Reached within 1 hour after oral administration [5] [8].

- Half-life: Relatively short, ranging from 1 to 4 hours [1] [8].

- Metabolism: Rapidly metabolized in the liver to its primary active metabolite, cis-apovincaminic acid (cAVA) [7] [8].

- Brain Uptake: Studies using positron emission tomography (PET) confirm that vinpocetine crosses the BBB and shows heterogeneous distribution, with higher uptake in the thalamus, basal ganglia, and visual cortex [2] [8].

Safety and Toxicology

Vinpocetine is generally well-tolerated at therapeutic doses [1] [4]. Reported adverse reactions are typically minor and include facial flushing, dry mouth, drowsiness, headache, insomnia, anxiety, dizziness, nausea, and indigestion [1].

Important Considerations:

- Pregnancy and Lactation: Avoid use. Safety and efficacy during pregnancy and lactation are not established [1].

- Contraindications: Use with caution or contraindicate in patients with hypotension [1].

- Drug Interactions: Exercise caution in patients on anticoagulant medications due to vinpocetine's antiplatelet activity [1].

Conclusion

Vinpocetine is a well-characterized compound with multi-target neuroprotective properties, demonstrating efficacy across various in vitro and in vivo models of neurological injury and disease. Its mechanisms—encompassing PDE1 inhibition, ion channel modulation, NF-κB pathway suppression, and antioxidant activity—provide a strong rationale for its research application. The protocols outlined herein offer a framework for scientists to systematically investigate its effects. Future research should focus on elucidating its precise molecular interactions and validating its potential in larger, well-controlled clinical trials for human neurodegenerative and cerebrovascular diseases.

References

- 1. Uses, Benefits & Dosage Vinpocetine [drugs.com]

- 2. sciencedirect.com/topics/neuroscience/ vinpocetine [sciencedirect.com]

- 3. sciencedirect.com/science/article/abs/pii/S1734114011705746 [sciencedirect.com]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 5. The anti-inflammatory properties of vinpocetine mediates its... [journal-inflammation.biomedcentral.com]

- 6. [ Neuroprotection strategies: effect of vinpocetine in vitro oxidative...] [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of vinpocetine and its major metabolite... [research.rug.nl]

- 8. 6 Vinpocetine Benefits + How It Works & Side Effects - SelfDecode... [supplements.selfdecode.com]

Comprehensive Application Notes and Protocols: Vinpocetine in Cerebral Ischemia Research

Introduction and Compound Background

Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, represents a promising therapeutic candidate for cerebral ischemia research with multi-target mechanisms of action. First synthesized in the late 1960s and marketed in Hungary as Cavinton around 1978, vinpocetine has been used clinically for decades in many countries for cerebrovascular disorders, though it remains investigational in some regions [1] [2]. Chemically known as ethyl apovincaminate, this compound is a semi-synthetic derivative obtained through the modification of vincamine, which is extracted from the leaves of the lesser periwinkle plant (Vinca minor) [1] [3]. The chemical structure of vinpocetine allows it to cross the blood-brain barrier efficiently after both oral and intravenous administration, making it particularly suitable for central nervous system applications [1].

The primary active metabolite of vinpocetine is apovincaminic acid (AVA), which forms through de-esterification and contributes to the compound's pharmacological effects [2]. Vinpocetine exhibits favorable physicochemical properties, with a molecular formula of C~22~H~26~N~2~O~2~ and average molecular weight of 350.462 g/mol [4]. It demonstrates poor water solubility but good solubility in organic solvents such as ethanol, dimethyl sulfoxide, and acetone [3]. Despite its long history of use, vinpocetine has recently gained renewed scientific interest due to discoveries of its novel therapeutic functions in various cell types and disease models, particularly its potent anti-inflammatory effects and protective mechanisms in cerebral ischemia-reperfusion injury [1].

Mechanisms of Action and Molecular Targets

Vinpocetine exhibits a unique multi-target mechanism that differentiates it from more selective therapeutic agents, acting on several key cellular pathways involved in cerebral ischemia pathogenesis. Research indicates that vinpocetine's neuroprotective effects emerge from its combined actions on phosphodiesterase enzymes, ion channels, and inflammatory pathways [1]. This multi-modal activity makes it particularly interesting for addressing the complex pathophysiology of ischemic stroke, which involves multiple parallel destructive processes including excitotoxicity, oxidative stress, and inflammation [5].

Table 1: Primary Molecular Targets of Vinpocetine in Cerebral Ischemia

| Target | IC₅₀ Values | Biological Significance | Cellular Location |

|---|---|---|---|

| PDE1A/1B | 8-20 μM | Regulates cAMP/cGMP levels, affecting cerebral blood flow and metabolism | Brain, vascular smooth muscle |

| PDE1C | 40-50 μM | Controls cyclic nucleotide signaling in proliferating cells | Vascular smooth muscle, heart |

| Voltage-dependent Na⁺ channels | 10-50 μM | Modulates neuronal excitability and prevents excitotoxicity | Neurons, cardiac cells |

| IκB kinase (IKK) | ≈17 μM | Inhibits NF-κB activation and downstream inflammatory responses | Most cell types |

The anti-inflammatory properties of vinpocetine represent one of its most significant mechanisms, particularly through inhibition of the NF-κB pathway. Vinpocetine directly inhibits IκB kinase (IKK), preventing IκB phosphorylation and subsequent degradation, thereby limiting NF-κB translocation to the nucleus and expression of pro-inflammatory genes [1]. This mechanism has been demonstrated to reduce the production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6 in various cell types, including vascular cells, microglia, and macrophages [1]. Additionally, vinpocetine has been shown to inhibit NLRP3 inflammasome activation, further reducing caspase-1-dependent maturation of IL-1β and IL-18 in the ischemic brain [5].

Beyond its anti-inflammatory effects, vinpocetine significantly impacts cerebral hemodynamics and metabolism. By inhibiting calcium/calmodulin-dependent phosphodiesterase 1 (PDE1), vinpocetine increases intracellular cyclic AMP and GMP levels, leading to cerebral vasodilation, improved blood flow, and enhanced oxygen and glucose utilization in ischemic brain regions [1] [3]. The compound also acts as a blocker of voltage-gated sodium channels, reducing pathological neuronal excitation and calcium influx during ischemic conditions, thereby mitigating excitotoxic damage [1]. More recently, research has revealed that vinpocetine activates the PI3K/AKT signaling pathway, promoting phosphorylation of connexin 43 (Cx43) in astrocytes, which contributes to its protective effects against cerebral ischemia-reperfusion injury [6].

Figure 1: Comprehensive Mechanism of Vinpocetine in Cerebral Ischemia. This diagram illustrates the multi-target action of vinpocetine against key pathological cascades in cerebral ischemia, highlighting its effects on PDE1 inhibition, sodium channel blockade, IKK/NF-κB inhibition, PI3K/AKT activation, and NLRP3 inflammasome suppression.

In Vivo Experimental Protocols

Animal Models of Cerebral Ischemia

The middle cerebral artery occlusion/reperfusion (MCAO/R) model represents the most widely utilized and clinically relevant approach for studying vinpocetine's effects in experimental cerebral ischemia. This model involves the transient occlusion of the middle cerebral artery, which supplies approximately 70% of the cerebral hemisphere, creating an ischemic penumbra that can be salvaged by timely intervention [5]. For optimal results, adult male C57BL/6 mice (22-25 g) or Wistar rats (250-280 g) are recommended, with animals housed under controlled conditions (12-hour light-dark cycle, 22 ± 2°C) with free access to food and water [5] [6]. Surgical procedures require anesthesia induction using 2% chloral hydrate (400 mg/kg, intraperitoneal) or isoflurane (4% induction, 1.5-2% maintenance in 70% N~2~O/30% O~2~) [5].

The core surgical protocol involves careful vascular occlusion through the insertion of a silicon-coated monofilament nylon suture (diameter approximately 0.22 ± 0.01 mm for mice) via the external carotid artery into the internal carotid artery, advancing it approximately 11 mm to block the middle cerebral artery origin [5]. Cerebral blood flow should be monitored throughout the procedure using a Laser Speckle Contrast Imager or similar technology to confirm successful occlusion (typically >70% reduction in blood flow) and subsequent reperfusion [5]. The occlusion period generally ranges from 60 minutes for transient models, after which the filament is withdrawn to allow reperfusion [5]. Sham-operated animals undergo identical procedures except for the actual arterial occlusion.

Drug Administration and Dosing

Vinpocetine administration in experimental cerebral ischemia follows distinct dosing protocols depending on the research objectives. For post-stroke treatment paradigms, vinpocetine is typically administered at 1 hour after reperfusion via intraperitoneal injection at doses of 5 mg/kg (low dose) or 10 mg/kg (high dose) [5]. The drug is supplied as a sterile solution and should be dissolved in normal saline, with administration volume standardized to 0.25 mL/10 g body weight for rodents [5]. For preventive approaches, oral administration of 10-30 mg/kg daily for 7-14 days before ischemia induction has demonstrated efficacy in various studies [3]. Due to vinpocetine's relatively short plasma half-life (approximately 2-4 hours), multiple daily administrations may be necessary for sustained effects in chronic models [3].

Table 2: In Vivo Dosing Regimens for Vinpocetine in Cerebral Ischemia Models

| Administration Route | Dosing Schedule | Recommended Dosages | Therapeutic Time Window |

|---|---|---|---|

| Intraperitoneal (post-ischemia) | Single dose at reperfusion | 5 mg/kg (low), 10 mg/kg (high) | 1 hour after reperfusion |

| Intravenous (post-ischemia) | Single daily injection for 7 days | 30 mg/kg | Within 48 hours to 14 days post-stroke |

| Oral (pre-treatment) | Once or twice daily for 7-14 days | 10-30 mg/kg | 7-14 days before ischemia |

| Oral (chronic) | Three times daily | 5-20 mg/kg | Long-term prevention |

Outcome Measurements and Analysis

Comprehensive assessment of vinpocetine's efficacy requires multidimensional outcome measures evaluated at appropriate timepoints post-ischemia. Neurological function should be assessed at 24 hours and periodically up to 28 days after reperfusion using validated scoring systems such as the Bederson scale (0-4 points) or more sensitive tests like the modified Neurological Severity Score (mNSS) [5]. The infarct volume represents a critical morphological endpoint, typically evaluated at 24-72 hours after ischemia using 2,3,5-triphenyltetrazolium chloride (TTC) staining [5] [7]. Fresh brain tissues should be sectioned coronally into 2-mm thick slices, incubated in 1% TTC at 37°C for 10-15 minutes, and fixed in 4% paraformaldehyde [5]. Infarct areas are quantified using image analysis software (e.g., ImageJ), with correction for edema calculated as: Percentage infarct size = (contralateral area - ipsilateral non-infarct area)/contralateral area × 100% [5].

Molecular analyses provide mechanistic insights into vinpocetine's actions. For assessment of inflammatory mediators, brain tissue samples should be collected from the ischemic core and penumbra regions, homogenized in appropriate buffers, and analyzed for cytokine levels (IL-1β, IL-18, TNF-α) using ELISA kits following manufacturer protocols [5]. Protein expression of key targets (NLRP3, caspase-1, ASC, NF-κB, p-AKT, Cx43) can be evaluated by Western blotting, while mRNA levels are determined by real-time PCR with primers specific for target genes [5] [6]. Additional parameters may include measurement of oxidative stress markers (MDA content, SOD activity), blood-brain barrier integrity, and apoptotic cell death (TUNEL staining) [6].

In Vitro Experimental Protocols

Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

The OGD/R model effectively mimics cerebral ischemia-reperfusion injury in controlled in vitro settings and is particularly valuable for elucidating vinpocetine's cellular mechanisms. Primary astrocytes represent the most relevant cellular system, isolated from cerebral cortices of newborn Wistar rats (1-3 days old) [6]. The isolation process involves careful dissection of cerebral cortices, removal of meninges, tissue digestion with 0.125% trypsin for 15 minutes at 37°C, and resuspension in DMEM/F12 medium containing 10% fetal bovine serum [6]. Cells are plated at 10^5^ cells/mL in 75 cm^2^ flasks and maintained at 37°C with 5% CO~2~, with medium changes every 3 days. After 12 days, culture purity (>95% astrocytes) should be confirmed by immunofluorescence staining for glial fibrillary acidic protein (GFAP) [6].

For the OGD/R procedure, astrocytes are first washed with glucose-free DMEM and then incubated in glucose-free medium within a hypoxic chamber containing 95% N~2~ and 5% CO~2~ for 6-12 hours [6]. Following this oxygen-glucose deprivation period, the medium is replaced with normal glucose-containing DMEM, and cells are returned to normoxic conditions (95% air, 5% CO~2~) for 6-24 hours of reoxygenation [6]. Vinpocetine treatment is typically applied during the reoxygenation phase at concentrations ranging from 10-60 μM, with 30 μM demonstrating significant efficacy in multiple studies [6]. For mechanistic studies, specific pathway inhibitors such as LY294002 (20 μM) or BKM120 (2 μM) for PI3K/AKT signaling can be co-administered with vinpocetine [6].

Cell Viability and Functional Assays

Comprehensive assessment of vinpocetine's cellular protective effects requires multiple complementary assays. Cell viability should be quantified using the MTT assay or similar approach (e.g., CCK-8), following manufacturer protocols with absorbance measurement at 490-570 nm [6]. Apoptosis rates are best determined by flow cytometry using Annexin V-FITC/PI double staining, with data analysis including early and late apoptotic populations [6]. For evaluation of oxidative stress, intracellular reactive oxygen species (ROS) levels can be measured using the DCFH-DA fluorescent probe (10 μM incubation for 20-30 minutes at 37°C) with fluorescence detection at excitation/emission wavelengths of 488/525 nm [6].

Inflammatory responses are assessed through measurement of nitric oxide using the Griess reaction and cytokine production (IL-1β, IL-6, TNF-α) via ELISA of cell culture supernatants [6]. For molecular mechanism studies, protein expression of key targets (p-AKT, AKT, p-Cx43, Cx43, NLRP3, caspase-1) should be analyzed by Western blotting, while intracellular localization can be determined by immunofluorescence staining followed by confocal microscopy [5] [6]. Mitochondrial function parameters, including membrane potential (JC-1 staining) and ATP levels (luciferase-based assays), provide additional insights into vinpocetine's mechanisms of protection against ischemic injury.

Research Gaps and Future Directions

Despite substantial evidence supporting vinpocetine's potential in cerebral ischemia, several significant research gaps remain to be addressed. The clinical translation of vinpocetine has been limited by insufficient large-scale, randomized controlled trials meeting contemporary methodological standards [8]. Most existing clinical studies were conducted before the 1990s and used outdated diagnostic criteria and outcome measures [8]. Additionally, pharmacokinetic optimization requires further investigation, particularly regarding the therapeutic relevance of its primary metabolite, apovincaminic acid (AVA), and potential development of formulations with improved bioavailability [2].

Future research should prioritize well-designed clinical trials with appropriate patient stratification, standardized vinpocetine formulations, and clinically relevant endpoints to definitively establish efficacy in human stroke [8]. Exploration of combination therapies targeting multiple pathways in cerebral ischemia represents another promising direction, potentially enhancing therapeutic efficacy while reducing required doses [3]. The development of novel vinpocetine analogs with improved pharmacokinetic properties and target selectivity may address limitations of the parent compound [1]. Finally, greater attention to vinpocetine's effects on recovery phases of stroke and its potential applications in other cerebrovascular disorders would significantly expand our understanding of its therapeutic utility [9] [10].

References

- 1. An update on Vinpocetine : New discoveries and clinical implications... [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacology of Vinpocetine : Properties Revisited and... [pmc.ncbi.nlm.nih.gov]

- 3. Uses, Benefits & Dosage Vinpocetine [drugs.com]

- 4. : Uses, Interactions, Mechanism of Action | DrugBank Online Vinpocetine [go.drugbank.com]

- 5. Journal of Cardiovascular Pharmacology [journals.lww.com]

- 6. Frontiers | Vinpocetine Protects Against Cerebral ... [frontiersin.org]

- 7. Anti-inflammatory effects of vinpocetine on the functional expression... [pubmed.ncbi.nlm.nih.gov]

- 8. for cognitive impairment and dementia Vinpocetine [pubmed.ncbi.nlm.nih.gov]

- 9. (PDF) Role of vinpocetine in cerebrovascular diseases [academia.edu]

- 10. Role of vinpocetine in cerebrovascular diseases | Pharmacological ... [link.springer.com]

Vinpocetine N-Oxide use in anti-inflammatory assays

Anti-Inflammatory Mechanisms of Vinpocetine

Vinpocetine's anti-inflammatory action is primarily mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. The detailed mechanism is illustrated in the following diagram:

This diagram shows that Vinpocetine directly targets the IKK complex to inhibit NF-κB signaling [1] [2] [3]. This suppression leads to reduced production of key inflammatory mediators across various disease models, as summarized in the table below.

Summary of Anti-inflammatory Effects in Experimental Models

Table 1: Documented Anti-inflammatory Effects of Vinpocetine in Preclinical Models

| Disease Model | Key Inflammatory Mediators Suppressed | Observed Effects | Citations |

|---|---|---|---|

| Atherosclerosis | NF-κB, TNF-α, IL-6, MCP-1 | Reduced monocyte adhesion and migration, increased plaque stability. | [1] [3] |

| Pulmonary Fibrosis | TNF-α, IL-6, TGF-β1 | Ameliorated collagen deposition, restored lung architecture. | [4] [5] |

| Inflammatory Pain | TNF-α, IL-1β, NF-κB (in paw and spinal cord) | Reduced mechanical and thermal hyperalgesia. | [2] |

| Cerebral Ischemia-Reperfusion | NF-κB, TNF-α, oxidative stress markers | Decreased cerebral infarction volume and improved neurological function. | [6] |

Detailed Experimental Protocols

Here are detailed methodologies for key anti-inflammatory assays from the literature, which can be adapted for testing derivatives like Vinpocetine N-Oxide.

Protocol 1: Carrageenan-Induced Inflammatory Hyperalgesia in Mice

This model is used to assess anti-inflammatory and analgesic effects peripherally and in the central nervous system [2].

- 1. Animals: Male Swiss mice (25–30 g).

- 2. Inflammatory Induction: Inject 100 μg of carrageenan in 25 μL intraplantarly (i.pl.) into the hind paw.

- 3. Drug Treatment: Administer Vinpocetine (1–30 mg/kg) orally (p.o.) 1 hour before carrageenan injection.

- 4. Pain & Inflammation Assessment:

- Mechanical Hyperalgesia: Use an electronic von Frey apparatus. Measure the paw withdrawal threshold before (baseline) and at 1, 3, 5, 7, and 9 hours after carrageenan injection.

- Thermal Hyperalgesia: Use a hot plate test (55°C). Record the latency to jump or lick paws, with a 30-second cut-off time.

- Neutrophil Recruitment: Assess myeloperoxidase (MPO) activity in paw skin tissue 9 hours post-carrageenan as an indicator of neutrophil infiltration.

- 5. Molecular Analysis (3 hours post-carrageenan):

- Collect paw skin and spinal cord samples.

- Measure levels of TNF-α, IL-1β, and NF-κB activation (e.g., via phosphorylated NF-κB levels) using ELISA or Western Blot.

- Evaluate oxidative stress parameters (e.g., antioxidant capacity, glutathione levels).

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Rats

This model is used to investigate anti-inflammatory and anti-fibrotic effects in the lung [4] [5].

- 1. Animals: Nine-week-old male Wistar rats (150–200 g).

- 2. Fibrosis Induction: Administer a single intratracheal instillation of bleomycin (5 mg/kg).

- 3. Drug Treatment: Administer Vinpocetine orally at 5, 10, or 20 mg/kg/day for 21 days, starting immediately after bleomycin instillation. Use a vehicle-treated group as control.

- 4. Sample Collection: On day 22, collect bronchoalveolar lavage fluid (BALF) and lung tissue.

- 5. Outcome Measures:

- BALF Analysis: Total and differential cell count; levels of IL-6, TNF-α, TGF-β1, and IL-10 (e.g., by ELISA).

- Lung Tissue Homogenate Analysis:

- Oxidative Stress: Measure malondialdehyde (MDA), reduced glutathione (GSH), and activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD).

- Fibrosis Markers: Determine hydroxyproline content.

- Enzyme Activity: Assess Phosphodiesterase (PDE) activity.

- Histopathology: Perform staining (e.g., H&E, Mallory’s Trichrome) to evaluate lung architecture, collagen distribution, and fibrosis score. Immunohistochemistry for α-SMA and CD68 can assess myofibroblast activation and macrophage infiltration.

Pharmacokinetics and Dosing Considerations

While specific data for this compound is unavailable, the pharmacokinetic profile of Vinpocetine provides a useful reference point [1] [7].

- Effective Dosage: 5–30 mg, typically administered multiple times daily due to a short half-life.

- Half-life: Approximately 1–4 hours.

- Bioavailability: Around 56.6% following oral administration.

- Metabolism: Primarily hepatic.

- Key Consideration: The short half-life is a crucial factor for experimental design, often necessitating multiple daily doses or specific timing relative to the inflammatory stimulus in chronic models.

Research Recommendations and Next Steps

- Source this compound: Begin by sourcing the compound from specialized chemical suppliers that provide derivatives for research purposes.

- Establish Baseline Activity: Use the protocols above, particularly the carrageenan model, to perform dose-response studies and directly compare the potency and efficacy of this compound with Vinpocetine.

- Investigate Metabolic Fate: A key research question is whether this compound is an active metabolite or a prodrug. Studies on its stability and metabolism in biological systems will be critical.

- Explore New Models: Based on your research focus, consider testing the compound in other inflammation-related models where Vinpocetine has shown efficacy, such as colitis, cardiac fibrosis, or hepatic fibrosis.

References

- 1. The anti - inflammatory properties of vinpocetine mediates its... [journal-inflammation.biomedcentral.com]

- 2. Reduces Carrageenan-Induced Vinpocetine ... Inflammatory [journals.plos.org]

- 3. - Anti Effects of Inflammatory in Atherosclerosis and... Vinpocetine [pmc.ncbi.nlm.nih.gov]

- 4. ’s immunomodulating, anti-oxidant, Vinpocetine - anti ... inflammatory [pmc.ncbi.nlm.nih.gov]

- 5. ’s immunomodulating, anti-oxidant, Vinpocetine - anti ... inflammatory [ijbms.mums.ac.ir]

- 6. Frontiers | Vinpocetine Protects Against Cerebral... [frontiersin.org]

- 7. Uses, Benefits & Dosage Vinpocetine [drugs.com]

Vinpocetine in Cell Culture: Experimental Parameters

The table below summarizes key in vitro study parameters for vinpocetine, which may serve as a useful reference for experimental design.

| Cell Line / System | Vinpocetine Concentrations | Treatment Duration | Key Observed Effects | Citation |

|---|---|---|---|---|

| HepG2 (Human Hepatocellular Carcinoma) | 5, 10, 20, 40, 80 μM | 24, 48, 72 hours | Dose- and time-dependent inhibition of cell proliferation; induction of cytotoxicity [1]. | |

| Human Breast Cancer Cells (MDA-MB-231) | 15, 30, 60 μM | 7 hours (for NF-κB assay) | Inhibition of TNF-α-induced NF-κB activity; cell cycle arrest; induction of apoptosis [1]. | |

| Vascular Cells (ECs, SMCs) and Immune Cells (Macrophages) | ~17 μM (IC₅₀ for IKK) | Varies by experiment (often 30 min pre-treatment before stimulus) | Inhibition of IKK/NF-κB signaling; reduced expression of pro-inflammatory cytokines and adhesion molecules [2] [3]. | |

| 3T3-L1 (Adipocyte Cell Line) | Information not specified in results | During differentiation | Inhibition of adipogenesis; increased cAMP levels; downregulation of PPARγ, C/EBPα [3]. |

Mechanism of Action & Signaling Pathways

Vinpocetine is a multi-target agent. Understanding its mechanisms is crucial for designing relevant experiments. Key targets and pathways include:

- Phosphodiesterase 1 (PDE1) Inhibition: Vinpocetine inhibits PDE1, leading to increased intracellular levels of cyclic nucleotides (cAMP and cGMP). This can result in vasodilation and modulation of cell signaling [2] [3].

- Anti-inflammatory Action via IKK/NF-κB Pathway: A significant mechanism is the direct inhibition of IκB Kinase (IKK). This prevents the degradation of IκB, thereby sequestering the NF-κB transcription factor in the cytoplasm and inhibiting the expression of a wide range of pro-inflammatory genes [4] [2] [3].

- Ion Channel Modulation: Vinpocetine can block voltage-dependent Na⁺ channels and L-type Ca²⁺ channels, which may contribute to neuroprotection by reducing neuronal excitability and calcium overload [5] [2].

- Pro-apoptotic Effects: In cancer cells, vinpocetine has been shown to promote apoptosis by modulating the expression of Bcl-2 family proteins, increasing Bax/Bcl-2 ratio, and activating caspase-3 [1].

The following diagram illustrates the primary anti-inflammatory mechanism of vinpocetine mediated through the NF-κB pathway:

Experimental Design Considerations

Based on the available data, here are key points to consider when planning experiments with vinpocetine:

- Solubility and Vehicle: Vinpocetine is poorly soluble in water [6]. Dimethyl sulfoxide (DMSO) is a common solvent, and a concentration of 0.5% DMSO has been used as a vehicle control in cell culture studies [1].

- Treatment Duration: Experiments can range from short-term pre-treatment (e.g., 30 minutes to 2 hours before an inflammatory stimulus) to longer-term assays examining proliferation or apoptosis (24-72 hours) [1] [3].

- Dosing Strategy: Due to its short half-life, maintaining effective concentrations may require specific dosing strategies in vivo. In cell culture, this is less of a concern [6] [3].

- Relevant Assays: Common assays used with vinpocetine include:

- MTT Assay: For assessing cell viability and proliferation [1].

- LDH Release Assay: For measuring cytotoxicity [1].

- Western Blotting / Immunostaining: For analyzing protein expression (e.g., NF-κB pathway components, Bcl-2, Bax, cleaved caspase-3) [1] [2].

- Flow Cytometry: For cell cycle analysis and apoptosis detection (Annexin V/PI staining) [1].

- ELISA / qPCR: For quantifying cytokine and inflammatory gene expression [4] [3].

References

- 1. Unlocking vinpocetine ’s oncostatic potential in early-stage... [pmc.ncbi.nlm.nih.gov]

- 2. An update on Vinpocetine : New discoveries and clinical implications... [pmc.ncbi.nlm.nih.gov]

- 3. Updates of Recent Vinpocetine Research in Treating Cardiovascular... [pmc.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory properties of vinpocetine mediates its... [journal-inflammation.biomedcentral.com]

- 5. 6 Vinpocetine Benefits + How It Works & Side Effects - SelfDecode... [supplements.selfdecode.com]

- 6. Uses, Benefits & Dosage Vinpocetine [drugs.com]

Vinpocetine N-Oxide solubility challenges and solutions

Troubleshooting Guide: Vinpocetine Solubility

Issue: Poor Aqueous Solubility of Vinpocetine Vinpocetine is a poorly water-soluble drug, which presents a significant challenge for its bioavailability and effectiveness in drug formulations [1] [2].

Solutions and Supporting Data Advanced formulation strategies can markedly improve vinpocetine's solubility and dissolution rate. The table below summarizes key approaches and their results:

| Formulation Strategy | Key Excipient/Carrier | Reported Outcome | Reference / Experimental Context |

|---|---|---|---|

| Solid Dispersion [2] | Polyethylene Glycol (PEG-4000) | Facilitates solubilization; enhances solubility in water at pH 6.8. | Molecular dynamics simulation (Martini 2.2 force field, Gromacs 2018). |

| Co-crystallization [3] | Cocrystal Formers | Improves biopharmaceutical properties. | Referenced study: Golob et al., J Pharm Sci. 2016. |

| Nanoparticle Delivery System [3] | Porous Silicon/Silica | Enables controlled release; tight binding with silicon oxide surface. | Quantum-chemical calculation of free energy of binding. |

Experimental Protocols

Here are detailed methodologies for the key approaches cited in the search results.

1. Protocol: Preparing Vinpocetine Solid Dispersion with PEG-4000 This protocol is based on a molecular dynamics simulation study aimed at determining the optimal drug-polymer ratio [2].

- Objective: To create a solid dispersion of vinpocetine with PEG-4000 to enhance its solubility and dissolution rate.

- Materials:

- Vinpocetine (active pharmaceutical ingredient)

- Polyethylene Glycol 4000 (PEG-4000, carrier)

- Solvents (e.g., ethanol, acetone) for dissolution

- Method:

- Co-dissolution: Dissolve vinpocetine and PEG-4000 in a common volatile solvent. The study investigated vinpocetine-to-polymer ratios of 1:2 and 1:5 (w/w) [2].

- Solvent Removal: Evaporate the solvent slowly under controlled conditions (e.g., via rotary evaporation) to form a solid matrix.

- Drying & Size Reduction: Dry the resulting solid mass thoroughly in a vacuum oven to remove any residual solvent. Finally, grind the solid dispersion into a fine powder and sieve to obtain a uniform particle size.

2. Protocol: Evaluating Binding Using Quantum-Chemical Calculations This in-silico protocol is used to analyze the interaction between a drug and a potential carrier material [3].

- Objective: To compare the thermodynamic characteristics of vinpocetine binding with the surfaces of pure silicon and silicon dioxide (silica).

- Method:

- Modeling: Construct molecular models of vinpocetine and the adsorbent surfaces (Si and SiO₂).

- Calculation: Perform quantum-chemical calculations to determine the energy of the systems.

- Analysis: Calculate the Gibbs free energy of desorption (ΔGdes). A more positive ΔGdes indicates stronger binding and a more stable drug-carrier complex. One study concluded that vinpocetine binds more tightly with silicon oxide than with pure silicon [3].

Experimental Workflow & Decision Pathway

The following diagram outlines a logical workflow for selecting and evaluating a solubility enhancement strategy for vinpocetine, based on the information gathered.

Frequently Asked Questions (FAQs)

Q1: Why is vinpocetine considered a challenging compound for formulation? Vinpocetine has inherently poor aqueous solubility [1] [2]. It is soluble in organic solvents like ethanol and DMSO but poorly soluble in water, which limits its absorption in the body.

Q2: What is the scientific basis for using PEG to improve vinpocetine's solubility? Molecular dynamics simulations indicate that PEG facilitates the solubilization of vinpocetine in water. The polymer likely reduces the energy barrier for the drug to transition into an aqueous environment, thereby enhancing its apparent solubility and dissolution rate [2].

Q3: Are there other promising carriers for vinpocetine besides PEG? Yes, research indicates that porous inorganic materials, such as silicon dioxide (silica), are effective. Quantum-chemical calculations show that vinpocetine forms a stable, strong bond with the surface of silicon oxide, making it a suitable candidate for creating controlled-release nanoparticle delivery systems [3].

References

reducing Vinpocetine N-Oxide degradation during storage

Understanding Vinpocetine Degradation

Although the search results do not specifically mention the N-Oxide degradant, one key study details the general pathways and conditions under which vinpocetine degrades in aqueous solutions, which is a primary factor in its instability [1].

The table below summarizes the main factors influencing vinpocetine degradation: